2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C18H21BO2 and its molecular weight is 280.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .
Mode of Action
4-Biphenylboronic acid pinacol ester is majorly used in organic synthesis . It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 4-Biphenylboronic acid pinacol ester is used, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Pharmacokinetics
It’s important to note that these compounds are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH .
Result of Action
The result of the action of 4-Biphenylboronic acid pinacol ester is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to synthesize various organic compounds .
Action Environment
The action of 4-Biphenylboronic acid pinacol ester is influenced by environmental factors such as the pH of the environment . The rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment.
Biochemical Analysis
Biochemical Properties
4-Biphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is essential for forming carbon-carbon bonds in organic synthesis. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex organic molecules. The nature of these interactions involves the formation of boronate esters, which are crucial intermediates in many biochemical processes .
Cellular Effects
4-Biphenylboronic acid pinacol ester influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and phosphatases, leading to changes in cell signaling cascades. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 4-Biphenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with biomolecules. This property allows it to act as an enzyme inhibitor or activator, depending on the context. The compound can bind to active sites of enzymes, blocking their activity or altering their conformation to enhance their function. Furthermore, it can affect gene expression by binding to DNA or RNA, influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Biphenylboronic acid pinacol ester can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain environmental factors such as light, temperature, and pH. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Biphenylboronic acid pinacol ester vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .
Metabolic Pathways
4-Biphenylboronic acid pinacol ester is involved in several metabolic pathways. It interacts with enzymes such as oxidases and transferases, which facilitate its conversion into various metabolites. These metabolic transformations can affect the compound’s activity and function, influencing metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of 4-Biphenylboronic acid pinacol ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
4-Biphenylboronic acid pinacol ester exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in various biochemical processes, as it ensures that the compound is present where it is needed most .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenylphenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDKQKNJWVIPIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475311 | |
Record name | 2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144432-80-4 | |
Record name | 2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Biphenylyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-biphenylboronic acid pinacol ester used as a model compound in this study?
A1: The researchers used 4-biphenylboronic acid pinacol ester as a model compound to investigate the effect of pyridine on copper-mediated radiofluorination reactions. This compound likely served as a suitable model due to its availability and its structure, which is representative of arylboronic acid pinacol esters. The study aimed to understand how pyridine addition influenced the radiochemical conversion of these esters to their corresponding [18F]fluoroarenes.
Q2: What was the key finding regarding the impact of pyridine on the radiofluorination of 4-biphenylboronic acid pinacol ester?
A2: The study demonstrated that adding small amounts of pyridine to the reaction mixture significantly improved the radiochemical yields of [18F]fluoroarenes from their corresponding arylboronic acid pinacol esters. [] Specifically, using 4-biphenylboronic acid pinacol ester as a model, the researchers observed up to a 20% increase in radiochemical conversion under optimized reaction conditions, highlighting pyridine's beneficial role in enhancing the efficiency of this radiofluorination method. []
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